Cdr2.ame(39-44)

Description

Cdr2.ame(39-44) refers to a series of pyrrole-imidazole polyamides with structural modifications at the C-terminus, designed to enhance gene regulation efficacy and cellular uptake. These compounds are part of a broader class of synthetic DNA-binding molecules that target specific nucleotide sequences to modulate gene expression . The numbering (39-44) corresponds to six distinct analogs within this series, characterized by oxime linkages and varying functional groups (e.g., fluorine substituents, carboxylate tails). These modifications aim to improve binding affinity, metabolic stability, and biological activity in cell culture models, particularly in prostate cancer (LNCaP) cells .

Key structural features of Cdr2.ame(39-44) include:

- Oxime linkages: Replace traditional amide bonds to reduce metabolic degradation.

- Fluorine-bearing tails: Enhance hydrophobicity and cell membrane permeability.

- Mismatch vs. match designs: "Match" compounds (e.g., 31-33) bind DNA with high specificity, while "mismatch" variants (39-44) exhibit altered binding patterns .

Properties

CAS No. |

187826-36-4 |

|---|---|

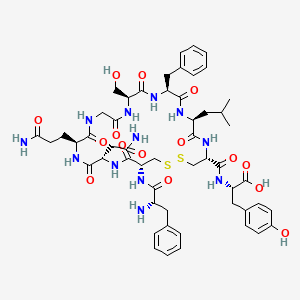

Molecular Formula |

C53H70N12O15S2 |

Molecular Weight |

1179.3 g/mol |

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13S,19S,22S,25R)-22-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-benzyl-13-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C53H70N12O15S2/c1-28(2)19-35-47(73)65-41(52(78)63-38(53(79)80)22-31-13-15-32(67)16-14-31)27-82-81-26-40(64-45(71)33(54)20-29-9-5-3-6-10-29)51(77)62-37(23-43(56)69)49(75)59-34(17-18-42(55)68)46(72)57-24-44(70)58-39(25-66)50(76)61-36(48(74)60-35)21-30-11-7-4-8-12-30/h3-16,28,33-41,66-67H,17-27,54H2,1-2H3,(H2,55,68)(H2,56,69)(H,57,72)(H,58,70)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,78)(H,64,71)(H,65,73)(H,79,80)/t33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

JBOCLVKPAPDZIX-JBRKIFEHSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdr2.ame(39-44) involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Cdr2.ame(39-44) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdr2.ame(39-44) primarily undergoes binding interactions rather than traditional chemical reactions. It is designed to interact with specific proteins, such as gp120, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Common Reagents and Conditions

The synthesis of Cdr2.ame(39-44) involves reagents such as DIC, HOBt, and various protected amino acids. The reaction conditions typically include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions .

Major Products Formed

The major product formed from the synthesis of Cdr2.ame(39-44) is the peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .

Scientific Research Applications

Cdr2.ame(39-44) has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and protein interactions.

Mechanism of Action

Cdr2.ame(39-44) exerts its effects by binding to specific regions of target proteins, such as gp120. This binding inhibits the interaction between gp120 and CD4, thereby preventing the entry of HIV into T-cells. The molecular targets involved include the CD4 receptor and the gp120 protein of HIV .

Comparison with Similar Compounds

Structural and Functional Differences

Cdr2.ame(39-44) analogs are compared below with earlier-generation polyamides (e.g., amide-linked triamine IPA parent compound 28) and oxime-linked match compounds (31-33).

Key Findings

Oxime Linkages Improve Potency :

Oxime-linked match compounds (31-33) exhibit ≥10-fold greater activity than amide-linked parent compound 28, as shown by shifted IC50 curves . For example, compound 33 (IC50 = 0.4 μM) is ~4x more potent than 31 (1.7 μM).

Fluorine Substituents Enhance Efficacy: Fluorine-bearing mismatch analogs (43-44) show stronger growth inhibition than non-fluorinated mismatch compound 42, though their effects remain inferior to match designs .

Mismatch vs. Match Specificity :

Mismatch compounds (39-44) generally exhibit weaker activity due to altered DNA-binding specificity. For instance, compounds 39-41 caused negligible growth inhibition, underscoring the importance of sequence-specific targeting .

Mechanistic Insights

- Gene Expression Modulation : Quantitative RT-PCR revealed that oxime-linked compounds (e.g., 31, 33) suppress oncogene expression more effectively than amide-linked analogs, correlating with their lower IC50 values .

- Metabolic Stability : Oxime linkages resist enzymatic cleavage, prolonging intracellular retention and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.